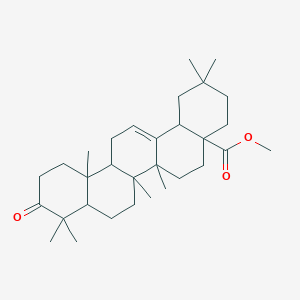![molecular formula C20H26N2O3S B239408 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B239408.png)
1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine, also known as N-(4-Ethoxyphenyl)-4-(2-phenylethyl)piperazine-1-sulfonamide or EPPS, is a sulfonamide-based compound that has gained attention in scientific research for its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of EPPS is not fully understood, but it is believed to involve the modulation of ion channels and receptors. EPPS has been shown to enhance the activity of AMPA receptors, which are involved in synaptic transmission and plasticity. It has also been demonstrated to inhibit the activity of NMDA receptors, which are involved in learning and memory. Additionally, EPPS has been shown to modulate the activity of voltage-gated potassium channels, which are involved in regulating neuronal excitability.
Biochemical and Physiological Effects
EPPS has been shown to have various biochemical and physiological effects. In vitro, EPPS has been demonstrated to enhance the survival and growth of neurons and to improve synaptic transmission and plasticity. It has also been shown to inhibit the activity of NMDA receptors and to modulate the activity of voltage-gated potassium channels. In vivo, EPPS has been shown to enhance cognitive function and to protect against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of EPPS is its ability to maintain a stable pH in solutions, making it useful as a buffer in electrophysiology experiments. Additionally, EPPS has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of EPPS is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on EPPS. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. EPPS has been shown to enhance cognitive function and to protect against neuronal damage in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential use in the development of new drugs targeting ion channels and receptors. EPPS has been shown to modulate the activity of these targets, and further research is needed to explore its potential as a drug discovery tool. Additionally, further studies are needed to determine the optimal dosing and administration of EPPS in various experimental settings.
Méthodes De Synthèse
The synthesis of EPPS involves the reaction of 1-(4-aminophenyl)-4-(2-ethylphenyl)piperazine with ethyl p-toluenesulfonate in the presence of a base such as potassium carbonate. The resulting compound is then purified by recrystallization to obtain pure EPPS.
Applications De Recherche Scientifique
EPPS has been studied for its potential applications in various fields such as neuroscience, biophysics, and biochemistry. In neuroscience, EPPS has been shown to enhance the survival and growth of neurons in vitro and in vivo. It has also been demonstrated to improve synaptic transmission and plasticity, which are critical for learning and memory. In biophysics, EPPS has been used as a buffer in electrophysiology experiments due to its ability to maintain a stable pH in solutions. In biochemistry, EPPS has been used as a chelator for divalent cations such as calcium and magnesium, which are involved in many biochemical processes.
Propriétés
Nom du produit |
1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine |
|---|---|
Formule moléculaire |
C20H26N2O3S |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
1-(4-ethoxyphenyl)sulfonyl-4-(2-ethylphenyl)piperazine |
InChI |
InChI=1S/C20H26N2O3S/c1-3-17-7-5-6-8-20(17)21-13-15-22(16-14-21)26(23,24)19-11-9-18(10-12-19)25-4-2/h5-12H,3-4,13-16H2,1-2H3 |
Clé InChI |
HRBABJUNFYEDHJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC |
SMILES canonique |
CCC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)








![1-[(4-Fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B239360.png)

